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molecular formula C10H12N2O B8582736 3-(N-2-hydroxyethyl-N-methylamino)benzonitrile

3-(N-2-hydroxyethyl-N-methylamino)benzonitrile

Cat. No. B8582736
M. Wt: 176.21 g/mol
InChI Key: MCZILBVOPBHNCD-UHFFFAOYSA-N
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Patent
US07449456B2

Procedure details

By treating 3-fluorobenzonitrile with N-methylethanolamine under heating, 3-(N-2-hydroxyethyl-N-methylamino)benzonitrile was obtained (F: 177). This benzonitrile was treated in the same manner as in Reference Example 2 to obtain 3-(N-2-hydroxyethyl-N-methylamino)benzylamine. F: 181.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH3:10][NH:11][CH2:12][CH2:13][OH:14]>>[OH:14][CH2:13][CH2:12][N:11]([C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating

Outcomes

Product
Name
Type
product
Smiles
OCCN(C)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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